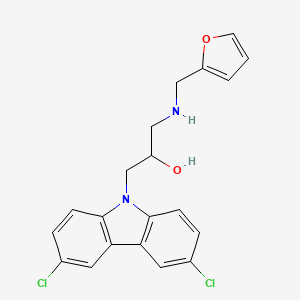

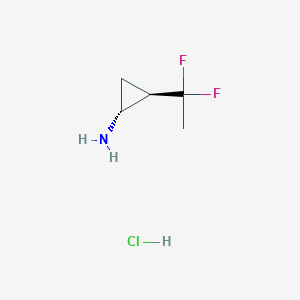

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine;hydrochloride, also known as DFECA, is a cyclopropane-based compound that has shown potential in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Environmental Science: PFAS Removal

- Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents in PFAS control suggests potential applications for compounds like "(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine; hydrochloride" in the treatment of municipal water and wastewater. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, indicating a potential area of application for the compound in designing next-generation sorbents for environmental cleanup efforts (Ateia et al., 2019).

Synthetic Organic Chemistry: Oxidation of Cyclopropane Derivatives

- The study of oxidation methods for cyclopropane-containing compounds, including those activated by adjacent groups, provides insights into direct approaches towards carbonylcyclopropanes. This research area is relevant for compounds with cyclopropane structures, highlighting potential synthetic pathways that could utilize "(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine; hydrochloride" in the development of new organic synthesis methods and the production of novel compounds with significant chemical and biological properties (Sedenkova et al., 2018).

Materials Science: Corrosion Inhibition

- Carbohydrate polymers have been investigated for their corrosion inhibitive properties on metal substrates in various media. Given the presence of amine groups in "(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine; hydrochloride", it could be explored as a corrosion inhibitor or as a structural motif in designing new inhibitors. The effectiveness of such compounds is linked to their chemical composition, molecular weight, and the presence of functional groups capable of chelation and coordinate bonding at metal surfaces, suggesting a potential application in the development of safer and more effective corrosion inhibitors (Umoren & Eduok, 2016).

properties

IUPAC Name |

(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(6,7)3-2-4(3)8;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCCTNIBGKYJGL-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2818975.png)

![1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine](/img/structure/B2818977.png)

![3-(2-chlorobenzyl)-6-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2818980.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)

![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2818992.png)